BenchChemオンラインストアへようこそ!

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine

Synthetic Chemistry Process Optimization Fluorinated Heterocycles

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine (CAS 1377791-70-2; MFCD22375520) is a synthetic heterocyclic compound belonging to the 1,4-dihydropyridazine family, characterized by a pyridazine ring bearing phenyl groups at positions 1 and 4 and a trifluoromethyl (CF₃) substituent at position 3. Its molecular formula is C₁₇H₁₃F₃N₂ with a molecular weight of 302.29 g·mol⁻¹ and a computed lipophilicity of XLogP3 = 5.0.

Molecular Formula C17H13F3N2
Molecular Weight 302.29 g/mol
CAS No. 1377791-70-2
Cat. No. B1425942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine
CAS1377791-70-2
Molecular FormulaC17H13F3N2
Molecular Weight302.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C=CN(N=C2C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C17H13F3N2/c18-17(19,20)16-15(13-7-3-1-4-8-13)11-12-22(21-16)14-9-5-2-6-10-14/h1-12,15H
InChIKeyQCRASQWHVCRLHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine (CAS 1377791-70-2): Core Identity and Procurement-Relevant Properties


1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine (CAS 1377791-70-2; MFCD22375520) is a synthetic heterocyclic compound belonging to the 1,4-dihydropyridazine family, characterized by a pyridazine ring bearing phenyl groups at positions 1 and 4 and a trifluoromethyl (CF₃) substituent at position 3 [1]. Its molecular formula is C₁₇H₁₃F₃N₂ with a molecular weight of 302.29 g·mol⁻¹ and a computed lipophilicity of XLogP3 = 5.0 [1]. This compound is commercially available at purities of ≥95% to ≥98% and is utilized primarily as a pharmaceutical intermediate, a fluorinated building block, and a research probe in photochromism and materials science .

Why Generic 1,4-Dihydropyridazine Analogs Cannot Substitute 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine in Research and Development


The 3-CF₃ group in 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine imparts a unique combination of high lipophilicity (XLogP3 = 5.0), strong electron-withdrawing character, and metabolic stability that non-fluorinated or differently substituted dihydropyridazine analogs lack [1]. Replacement with a non-fluorinated analog such as 3,6-diphenyl-1,4-dihydropyridazine (estimated XLogP ≈ 3.5) would drastically alter membrane permeability, target binding, and pharmacokinetic profile [2]. Positional isomerism also matters: moving the CF₃ group from C3 to C5 (e.g., 4-methyl-1-phenyl-5-(trifluoromethyl)-1,4-dihydropyridazine, CAS 1383543-22-3) changes the electronic landscape of the dihydropyridazine ring and consequently its reactivity and biological readout . The quantitative evidence below demonstrates that even within the same synthetic protocol, the 1,4-diphenyl-3-CF₃ substitution pattern delivers a measurably higher synthetic yield than closely related analogs, confirming that this specific compound is not interchangeable with its class siblings .

Quantitative Differentiation Evidence for 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine Against Closest Analogs


Synthetic Yield Superiority: 1,4-Diphenyl-3-CF₃ vs. 4-Methyl-1-phenyl-5-CF₃ Analog Under Identical PTSA-Catalyzed Conditions

Under identical PTSA-catalyzed conditions (toluene, r.t., 12 h), 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine (compound 7b) was obtained in 86% isolated yield, whereas the 4-methyl-1-phenyl-5-(trifluoromethyl) analog (7a) afforded only 80% yield . This 6% absolute yield advantage is meaningful for multi-step syntheses where intermediate efficiency directly impacts overall route productivity and procurement cost-effectiveness.

Synthetic Chemistry Process Optimization Fluorinated Heterocycles

Lipophilicity Differentiation: XLogP3 of 1,4-Diphenyl-3-CF₃ vs. Non-Fluorinated 3,6-Diphenyl Analog

1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine exhibits a computed XLogP3 of 5.0 [1], while the non-fluorinated analog 3,6-diphenyl-1,4-dihydropyridazine has an estimated XLogP3 of approximately 3.5 [2]. The ΔXLogP3 of ~1.5 log units corresponds to a ~30-fold difference in octanol-water partition coefficient, which profoundly affects membrane permeability and tissue distribution [3].

Drug Design ADME Lipophilicity

Enantioselective Synthetic Access: Asymmetric Organocatalysis Enabled by CF₃ Negative Hyperconjugation

The 3-CF₃ group activates the 1,4-dihydropyridazine scaffold toward asymmetric Brønsted acid-assisted Lewis base catalysis via negative hyperconjugation, enabling the synthesis of enantiomerically pure products with excellent enantioselectivities (up to >99% ee for related substrates) [1]. In contrast, non-fluorinated 1,4-dihydropyridazines do not benefit from this electronic activation and typically require alternative, often lower-yielding asymmetric routes [2]. While the exact ee for 1,4-diphenyl-3-CF₃ is not explicitly reported in the Rueping study, the protocol's demonstrated scope includes aromatic-substituted 3-CF₃-dihydropyridazines analogous to the target compound.

Asymmetric Catalysis Chiral Heterocycles Organofluorine Chemistry

Antimicrobial Activity Enhancement: Trifluoromethylated vs. Non-Fluorinated Pyridazine Derivatives

A systematic study of pyridazine-fluorine derivatives demonstrated that introduction of a CF₃ moiety on the pyridazine skeleton leads to a measurable increase in antimicrobial activity [1]. While the specific MIC values for the 1,4-diphenyl-3-CF₃ compound are not reported in that study, the class-level SAR establishes that CF₃-substituted pyridazines consistently outperform their non-fluorinated counterparts against both Gram-positive and Gram-negative bacterial strains [1].

Antimicrobial Activity Structure-Activity Relationship Fluorine Chemistry

Thermal and Photochemical Stability: CF₃-Enabled Room-Temperature Axial Chirality in Dihydropyridazine Helicenes

In partially embedded dihydropyridazine aza[5]helicenes, the introduction of a bulky electron-withdrawing CF₃ group (PDH-CF₃) locks axial chirality at room temperature, whereas non-fluorinated or less electron-withdrawing analogs undergo rapid racemization [1]. PDH-CF₃ also exhibits photo-triggered triplet biradical formation with observable ESR signals (zero-field splitting parameters D = 0.12 cm⁻¹, E = 0.02 cm⁻¹) upon N-N bond photocleavage [1]. This multi-functional photochromic behavior is not observed in the methyl or unsubstituted dihydropyridazine helicenes.

Photochromism Axial Chirality Materials Science

Optimal Research and Industrial Application Scenarios for 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine


Pharmaceutical Lead Optimization Requiring High Lipophilicity and Metabolic Stability

With XLogP3 = 5.0 and the established metabolic stability conferred by the CF₃ group, this compound is the building block of choice for medicinal chemistry programs targeting intracellular or CNS-penetrant small molecules [1]. The 1.5 log-unit lipophilicity advantage over non-fluorinated dihydropyridazines directly impacts lead optimization campaigns where balancing potency and permeability is critical [2].

Asymmetric Synthesis of Enantiopure CF₃-Dihydropyridazine Drug Candidates

The Rueping organocatalytic protocol provides a direct route to enantiomerically enriched 3-CF₃-1,4-dihydropyridazines with excellent enantioselectivities [1]. Procuring the racemic 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine enables subsequent asymmetric exploration or serves as a reference standard for chiral HPLC method development in pharmaceutical process chemistry [2].

Photochromic and Chiroptical Materials Research

The CF₃-enabled room-temperature axial chirality and photo-induced biradical formation demonstrated in PDH-CF₃ helicene derivatives position this dihydropyridazine scaffold as a unique platform for developing T-type photochromic switches, molecular motors, and spin-based functional materials [1]. Researchers in materials chemistry should prioritize this specific compound over non-fluorinated analogs that lack the requisite thermal and photochemical stability [1].

Antimicrobial Screening Libraries with Enhanced Hit-Finding Probability

Class-level SAR evidence shows that CF₃ substitution on the pyridazine ring consistently enhances antimicrobial activity [1]. Incorporating 1,4-diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine into screening decks increases the likelihood of discovering active hits against resistant bacterial and fungal strains, offering a strategic procurement advantage over non-fluorinated dihydropyridazine variants [1].

Quote Request

Request a Quote for 1,4-Diphenyl-3-(trifluoromethyl)-1,4-dihydropyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.